molecular formula C11H9NO3 B1580409 methyl 3-formyl-1H-indole-7-carboxylate CAS No. 312973-24-3

methyl 3-formyl-1H-indole-7-carboxylate

Cat. No.: B1580409
CAS No.: 312973-24-3
M. Wt: 203.19 g/mol
InChI Key: JVUPHJBFLSMOGY-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a formyl group at the third position and a carboxylate ester group at the seventh position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-1H-indole-7-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and an appropriate aldehyde.

Another method involves the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 3-carboxy-1H-indole-7-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-indole-7-carboxylate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-formyl-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the study of these activities.

    Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-1H-indole-4-carboxylate: Similar structure but with the carboxylate group at the fourth position.

    Methyl 3-formyl-1H-indole-6-carboxylate: Similar structure but with the carboxylate group at the sixth position.

    Methyl 3-formyl-1H-indole-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.

Uniqueness

Methyl 3-formyl-1H-indole-7-carboxylate is unique due to the specific positioning of the formyl and carboxylate groups, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 3-formyl-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPHJBFLSMOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354083
Record name Methyl 3-formyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312973-24-3
Record name Methyl 3-formyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.9 ml of phosphorus oxychloride are added slowly to 7 ml of N,N-dimethylformamide in a nitrogen atmosphere (formylation solution). 5 g (0.029 mol) of methyl indole-7-carboxylate are dissolved in 7 ml of DMF and added slowly to the formylation solution, during which the temperature does not rise above 30 degrees. The mixture is then warmed at 100° for one hour. After cooling, the mixture is poured into water and neutralised using sodium hydroxide solution, and the deposited crystals are filtered off with suction. m.p. 154°. Yield 5.3 g (89.9% of theory).
Quantity
2.9 mL
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reactant
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7 mL
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reactant
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5 g
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7 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred mixture of phosphorus oxychloride-dimethylformamide in anhydrous 1,2-dichloroethane (prepared by the slow addition of phosphorus oxychloride (0.43 ml, 4.6 mmol) to anhydrous DMF (0.35 ml, 4.6 mmol) in anhydrous 1,2-dichloroethane (6 ml) cooled below 5° C.) a solution of 7-methoxycarbonylindole (0.69 g, 4 mmol) in anhydrous 1,2-dichloroethane (6 ml) was dropwise below 5° C. The mixture was stirred at room temperature for 2 h and then was heated at 50° C. for 30 minutes. After cooling, the precipitate was filtered off and washed with 1,2-dichloroethane. This precipitate was suspended in aq Na2CO3 10% (30 ml) and stirred at room temperature for 20 minutes; dichloromethane was added and stirring was continued 10 minutes more. The organic phase was separated and the aqueous phase was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and evaporated to yield 0.75 g (93%) of the entitled product. Mp: 153–4° C.
Name
phosphorus oxychloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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0.43 mL
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reactant
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Quantity
0.35 mL
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reactant
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6 mL
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0.69 g
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reactant
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Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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